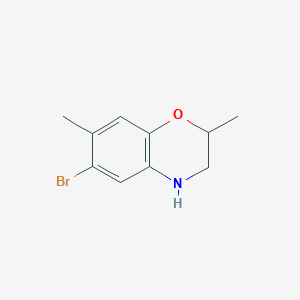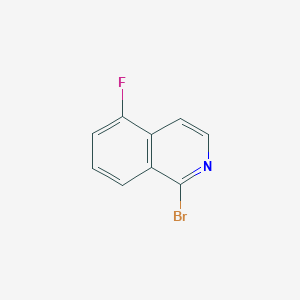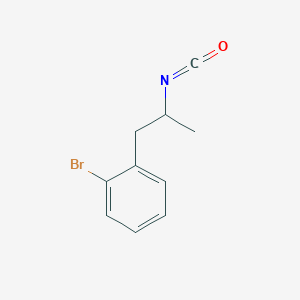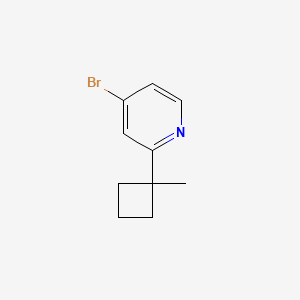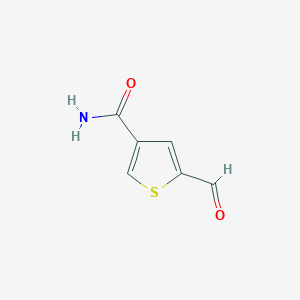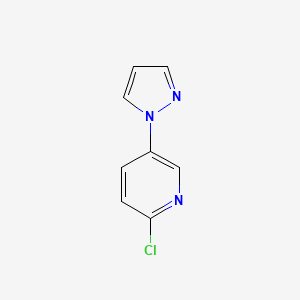
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid
説明
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1350989-18-2 . It has a molecular weight of 249.22 .
Synthesis Analysis
The synthesis of azetidines, which are four-membered heterocycles, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the preparation of azetidines bearing alkyl, allyl, vinyl, and benzyl groups .Molecular Structure Analysis
The IUPAC name of the compound is 1-(1,3-benzodioxol-5-ylcarbonyl)-3-azetidinecarboxylic acid . The Inchi Code is 1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16) .Chemical Reactions Analysis
Azetidines are known for their reactivity driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 249.22 .科学的研究の応用
Synthesis and Antibacterial Activity :
- Synthesis Pathway : The synthesis pathway involves converting 1,3-benzodioxol-5-carboxylic acid into various sulfonamides. The process starts with the conversion to ethyl 1,3-benzodioxol-5-carboxylate, followed by a conversion to 1,3-benzodioxol-5-carbohydrazide. The final products, 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives, are synthesized via a benign method in an aqueous medium (Siddiqa et al., 2014).
- Antibacterial Evaluation : These compounds were tested for in vitro antibacterial activity by determining their minimum inhibitory concentration (MIC). Among them, the molecule bearing 2-hydroxy-3,5-dichlorophenyl group exhibited the highest activity against various bacterial strains, showcasing moderate activity (Siddiqa et al., 2014).
Ring-Opening Reactions and Asymmetric Synthesis :
- Ring-Opening Reactions : Nucleophilic ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates were examined using O-nucleophiles and aromatic C-nucleophiles. The reactions vary in stereospecificity depending on substrates and conditions. Configuration inversion at C(3) is a major reaction path in certain cases, indicating a complex reaction behavior and providing avenues for asymmetric synthesis (Manaka et al., 2007).
Azetidine Derivatives and Applications :
- Synthesis of Azetidine Derivatives : An improved, gram-scale synthesis of protected 3-haloazetidines is reported, establishing these as versatile building blocks in medicinal chemistry. These intermediates have been utilized to prepare a series of high-value azetidine-3-carboxylic acid derivatives, expanding the scope of azetidine in pharmaceutical compounds (Ji et al., 2018).
Polyhydroxylated Azetidine Iminosugars :
- Synthesis and Glycosidase Inhibitory Activity : The synthesis of azetidine iminosugars from d-glucose is presented. Among the synthesized compounds, the N-methylated compound showed significant inhibitory activity against amyloglucosidase from Aspergillus niger in the micromolar range, indicating potential medicinal applications (Lawande et al., 2015).
Safety and Hazards
生化学分析
Biochemical Properties
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it impacts metabolic processes by modulating the activity of key enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of their function . These binding interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity is a crucial aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on cellular function. Toxicity studies have indicated that high doses of this compound can cause significant cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
特性
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPFVVRYMQLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





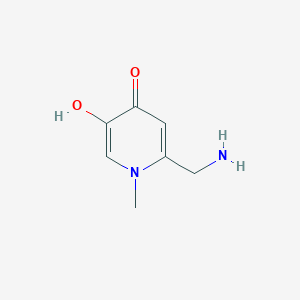
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
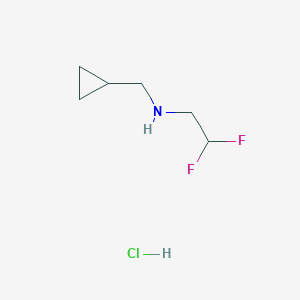
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
